(2E)-3-{1-[(tert-butoxy)carbonyl]-4,5-dihydro-1H-pyrrol-3-yl}prop-2-enoic acid
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Overview
Description
(2E)-3-{1-[(tert-butoxy)carbonyl]-4,5-dihydro-1H-pyrrol-3-yl}prop-2-enoic acid is a synthetic organic compound characterized by its unique structure, which includes a tert-butoxycarbonyl group and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{1-[(tert-butoxy)carbonyl]-4,5-dihydro-1H-pyrrol-3-yl}prop-2-enoic acid typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Formation of the Prop-2-enoic Acid Moiety: The final step involves the formation of the prop-2-enoic acid moiety through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{1-[(tert-butoxy)carbonyl]-4,5-dihydro-1H-pyrrol-3-yl}prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond into a single bond, forming saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tert-butoxycarbonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-{1-[(tert-butoxy)carbonyl]-4,5-dihydro-1H-pyrrol-3-yl}prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-{1-[(tert-butoxy)carbonyl]-4,5-dihydro-1H-pyrrol-3-yl}prop-2-enoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-{1-[(tert-butoxy)carbonyl]-4,5-dihydro-1H-pyrrol-3-yl}prop-2-enoic acid: shares similarities with other pyrrole-containing compounds and those with tert-butoxycarbonyl groups.
Comazaphilone I: A newly discovered compound with a similar planar structure but distinct configuration.
Organochlorine Compounds: These compounds also exhibit diverse chemical properties and applications.
Uniqueness
- The unique combination of the tert-butoxycarbonyl group and the pyrrole ring in this compound provides distinct reactivity and potential applications compared to other similar compounds.
Properties
Molecular Formula |
C12H17NO4 |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
(E)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyrrol-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C12H17NO4/c1-12(2,3)17-11(16)13-7-6-9(8-13)4-5-10(14)15/h4-5,8H,6-7H2,1-3H3,(H,14,15)/b5-4+ |
InChI Key |
IUMVPAIOVCWLHN-SNAWJCMRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(=C1)/C=C/C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C1)C=CC(=O)O |
Origin of Product |
United States |
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